molecular formula C16H17FN2OS B5885113 N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)thiourea

N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)thiourea

Cat. No. B5885113
M. Wt: 304.4 g/mol
InChI Key: KORMUHSEDVVPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)thiourea, also known as EFTU, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. EFTU is a thiourea derivative that has been synthesized by several methods and has been found to have potential as a drug candidate due to its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)thiourea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin in the skin. This compound has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to have antioxidant activity, which can protect cells from oxidative damage. This compound has also been found to have anti-inflammatory activity, which can reduce inflammation in the body. Additionally, this compound has been found to have antidiabetic activity, which can help regulate blood sugar levels.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)thiourea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively non-toxic and has low side effects. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for the study of N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)thiourea. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another potential direction is to study its potential as a catalyst for various chemical reactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)thiourea can be synthesized by several methods, including the reaction of 2-ethoxyaniline with 5-fluoro-2-methylphenyl isothiocyanate in the presence of a base. Another method involves the reaction of 2-ethoxyaniline with 5-fluoro-2-methylphenyl isocyanate in the presence of a base, followed by the reaction with ammonium thiocyanate. Both methods result in the formation of this compound as a white crystalline solid.

Scientific Research Applications

N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)thiourea has been extensively studied for its potential applications in various fields of scientific research. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. This compound has also been studied for its potential as a catalyst for various chemical reactions.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(5-fluoro-2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c1-3-20-15-7-5-4-6-13(15)18-16(21)19-14-10-12(17)9-8-11(14)2/h4-10H,3H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORMUHSEDVVPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2=C(C=CC(=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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